molecular formula C5H11NO3 B1676410 Homoserine, O-methyl- CAS No. 4385-91-5

Homoserine, O-methyl-

Cat. No.: B1676410
CAS No.: 4385-91-5
M. Wt: 133.15 g/mol
InChI Key: KFHRMMHGGBCRIV-UHFFFAOYSA-N
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Description

“Homoserine, O-methyl-” is a derivative of the amino acid homoserine . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .


Synthesis Analysis

The synthesis of “Homoserine, O-methyl-” has been studied in various contexts. For instance, an engineered Corynebacterium glutamicum was subjected to adaptive laboratory evolution with elevated methanol content, which resulted in the formation of an L-methionine analog from methanol . Another study focused on the engineering of O-Succinyl-L-Homoserine Mercaptotransferase for efficient L-Methionine biosynthesis .


Molecular Structure Analysis

The molecular formula of “Homoserine, O-methyl-” is C5H11NO3 . The structure of homoserine transacetylases, which are involved in the conversion of L-homoserine to O-acetyl-L-homoserine, has been studied in detail .


Chemical Reactions Analysis

“Homoserine, O-methyl-” is involved in various chemical reactions. For instance, it has been suggested that O-methyl-L-homoserine formation is an important mechanism of methanol toxicity . Homoserine is also an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine .


Physical And Chemical Properties Analysis

“Homoserine, O-methyl-” is a white to off-white powder . It is soluble in water and adopts a disordered conformation .

Scientific Research Applications

Synthesis and Neoglycopeptide Preparation

O-methyl-homoserine has been utilized in the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine, showcasing its application in peptide synthesis. This method facilitates the incorporation of this amino acid into peptides using Fmoc-chemistry-based solid-phase peptide synthesis. The chemoselective glycosylation of the resulting peptides at the aminooxy side chains generates neoglycopeptides, expanding the availability and utility of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

Methanol Assimilation Pathway in Microorganisms

Research on engineering biotechnological microorganisms to use methanol as a feedstock for bioproduction has led to the proposal of the homoserine cycle. This cycle, which relies on promiscuous formaldehyde-condensing aldolases, is expected to outperform the serine cycle in biomass yield, thermodynamic favorability, and integration with host metabolism. The homoserine cycle represents a novel metabolic solution for optimized methylotrophic platforms (He et al., 2020).

Methionine Synthesis Pathway

O-methyl-homoserine plays a role in methionine synthesis pathways in microorganisms. O-Acetyl-L-homoserine sulfhydrylase, functioning as a homocysteine synthase, is essential for certain microorganisms, participating in an alternative L-homocysteine synthesis pathway. This enzyme catalyzes the de novo synthesis of L-cysteine and O-alkyl-L-homoserine, recycling the methylthio group of methionine (Yamagata, 1989).

DNA Methylation and Metabolism

The study of homocysteine metabolism, including its relation to O-methyl-homoserine, is crucial for understanding DNA methylation processes. DNA methylation status, influenced by cellular metabolism and the availability of homocysteine, plays a significant role in heritable traits and disease pathologies. Investigating the dynamics of the methionine cycle in relation to DNA methylation offers insights into potential medical treatments for conditions related to aberrant methylation patterns (Ulrey et al., 2005).

Antioxidant Activity and Muscle Brain Function

The dipeptide anserine, derived from carnosine and homocarnosine found in vertebrate skeletal muscles and brains, has been studied for its antioxidant activity. O-methyl-homoserine, as part of these compounds, contributes to their peroxyl radical-trapping ability, suggesting a role in endogenous antioxidant defense in brain and muscle tissues (Kohen et al., 1988).

Safety and Hazards

The safety data sheet for homoserine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Future research directions include enhancing methanol tolerance and conversion in engineered microorganisms for methanol-based biomanufacturing of fuels and chemicals . Another promising area of research is the development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo .

Biochemical Analysis

Biochemical Properties

Methoxine plays a crucial role in biochemical reactions, particularly in the context of methanol toxicity. It is synthesized by the enzymatic action of O-acetyl homoserine sulfhydrylase, which uses methanol as a substrate at elevated concentrations . This reaction produces methoxine, a toxic homolog of methionine, which can be incorporated into polypeptides during translation . Methoxine interacts with various enzymes and proteins, including chaperones and proteases, which are upregulated in response to methoxine-induced stress . These interactions highlight the compound’s impact on protein synthesis and cellular stress responses.

Cellular Effects

Methoxine has significant effects on various types of cells and cellular processes. It influences cell function by inducing stress responses, particularly in cells exposed to high methanol concentrations . The presence of methoxine in cells leads to the upregulation of genes coding for chaperones and proteases, suggesting that cells must cope with aberrant proteins formed during methoxine exposure . Additionally, methoxine affects cell signaling pathways and gene expression, as evidenced by the increased expression of ribosomal proteins and enzymes related to energy production from methanol . These changes indicate that methoxine has a profound impact on cellular metabolism and stress response mechanisms.

Molecular Mechanism

The molecular mechanism of methoxine involves its incorporation into polypeptides during translation, leading to the production of aberrant proteins . This process is facilitated by the enzyme O-acetyl homoserine sulfhydrylase, which catalyzes the formation of methoxine from methanol . The presence of methoxine in polypeptides disrupts normal protein function, triggering cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity further elucidates its role in cellular stress and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxine change over time, particularly in response to methanol exposure. Studies have shown that cells adapted to high methanol concentrations exhibit increased biomass production and upregulation of stress response genes . Over time, these cells develop tolerance to methoxine, as evidenced by the isolation of strains capable of stable growth with high methanol concentrations . This adaptation process highlights the dynamic nature of methoxine’s effects on cellular function and stress response mechanisms.

Dosage Effects in Animal Models

The effects of methoxine vary with different dosages in animal models. High doses of methoxine can lead to toxic effects, including the production of aberrant proteins and cellular stress responses

Metabolic Pathways

Methoxine is involved in metabolic pathways related to methionine and homoserine metabolism. The enzyme O-acetyl homoserine sulfhydrylase catalyzes the formation of methoxine from methanol, highlighting its role in methanol detoxification and stress response . Additionally, methoxine’s incorporation into polypeptides suggests its involvement in protein synthesis and metabolic regulation.

Transport and Distribution

Methoxine’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by its incorporation into polypeptides and the upregulation of stress response proteins . These interactions highlight the complex nature of methoxine’s transport and distribution within biological systems.

Subcellular Localization

Methoxine’s subcellular localization is primarily within the cytosol, where it is incorporated into polypeptides during translation . The presence of methoxine in the cytosol triggers cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity suggests its involvement in various subcellular processes related to stress response and metabolic regulation.

Properties

IUPAC Name

2-amino-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRMMHGGBCRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7757-91-7 (calcium[2:1] salt)
Record name Methoxine
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DSSTOX Substance ID

DTXSID40884068
Record name Homoserine, O-methyl-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-91-5
Record name O-Methylhomoserine
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Record name Methoxine
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Record name Methoxine
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Record name Homoserine, O-methyl-
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Record name Homoserine, O-methyl-
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Record name 2-amino-4-methoxybutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methoxinine exert its biological effects?

A1: Methoxinine primarily acts as a metabolic antagonist of methionine. [] It competes with methionine for incorporation into proteins during translation, leading to the production of altered proteins with potentially impaired function. [, , , ] This disruption of protein synthesis can affect various cellular processes and contribute to its observed biological effects. []

Q2: Can you elaborate on the impact of methoxinine on influenza virus growth?

A2: Research suggests that methoxinine specifically inhibits a particular phase of influenza virus development within chorioallantoic membrane. [, ] This inhibition occurs after the initiation of infection but before the emergence of infectious viral particles. [] This finding suggests that methoxinine interferes with a biochemical process essential for viral replication. [] Further research indicated that methoxinine acts during a specific stage of viral development termed "Reaction A", which precedes and is necessary for another stage called "Reaction B", ultimately affecting viral multiplication. []

Q3: How does methionine reverse the effects of methoxinine?

A3: Methionine can reverse the inhibitory effects of methoxinine by outcompeting it for binding sites on enzymes and during protein synthesis. [, ] This competition restores normal methionine metabolism and protein synthesis, thereby mitigating the effects of methoxinine. []

Q4: What is the molecular formula and weight of methoxinine?

A4: The molecular formula of methoxinine is C5H11NO3. Its molecular weight is 133.15 g/mol.

Q5: Is there any spectroscopic data available for methoxinine?

A5: While the provided abstracts don't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to elucidate its structural features.

Q6: How do structural modifications of methoxinine influence its biological activity?

A6: Replacing methionine with methoxinine in specific positions within the C-terminal octapeptide of cholecystokinin-pancreozymin significantly impacts its gallbladder-contraction activity. [] For instance, replacing methionine in position 3 with methoxinine resulted in a highly active analogue, while replacement in position 6 drastically reduced activity. [] This highlights the importance of specific structural features for biological activity.

Q7: What are the potential applications of methoxinine?

A7: Methoxinine has been investigated for its potential as a tool in various research areas:

  • Investigating Methionine Metabolism: Its ability to antagonize methionine makes it useful for studying methionine-dependent processes in various biological systems. [, ]
  • Antiviral Research: The observed inhibitory effects of methoxinine on influenza virus replication warrant further investigation into its potential as an antiviral agent. [, , , ]
  • Wool Growth Regulation: The impact of methoxinine on wool fiber characteristics suggests potential applications in regulating wool growth in sheep. []
  • Peptide and Protein Studies: Methoxinine can be incorporated into peptides as a stable substitute for oxidation-sensitive methionine, facilitating research on peptide structure and function. [, ]

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